molecular formula C18H29N3O4S B5558752 1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide

Cat. No. B5558752
M. Wt: 383.5 g/mol
InChI Key: HCLIVQBSYVJGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H29N3O4S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.18787759 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photosensitive Polyimides : A study by Fukushima, T., Oyama, T., and Tomoi, M. (2003) explored the use of carboxyl groups in polyimides, which were prepared through polycondensation and then blocked with photopolymerizable (meth)acrylamides like N-[3-(dimethylamino)propyl]acrylamide. These compounds exhibited negative-tone behavior upon UV irradiation, showcasing potential in photosensitive applications (Fukushima, T., Oyama, T., & Tomoi, M., 2003).

  • Hypoglycemic Agents : Grell, W. et al. (1998) investigated hypoglycemic benzoic acid derivatives, where structural modifications led to compounds like repaglinide, significantly more active than standard drugs for type 2 diabetes. This shows the relevance of such compounds in developing therapeutic agents for diabetes (Grell, W. et al., 1998).

  • Radioligand for Acetylcholinesterase : Brown-Proctor, C. et al. (1999) synthesized a compound as a radioligand for acetylcholinesterase, an enzyme crucial in neurological functions. Although it showed in vitro and in vivo activity, its uniform brain distribution limited its application in imaging studies (Brown-Proctor, C., Snyder, S., Sherman, P., & Kilbourn, M., 1999).

  • QSAR Analysis in Anti-Tuberculosis Compounds : Coleman, M., Tims, K. J., & Rathbone, D. (2003) conducted a QSAR analysis on anti-tuberculosis compounds, providing insights into the design of future low-toxicity, high-activity agents. This study highlights the potential of such chemical compounds in treating tuberculosis (Coleman, M., Tims, K. J., & Rathbone, D., 2003).

  • Amine–Amine Exchange in Organic Solvents : Sekiguchi, S., Horie, T., & Suzuki, T. (1988) studied the substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes with primary and secondary amines. Their findings are crucial for understanding the chemical behavior of these compounds in organic solvents (Sekiguchi, S., Horie, T., & Suzuki, T., 1988).

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-13-11-15(8-9-17(13)25-5)14(2)19-18(22)16-7-6-10-21(12-16)26(23,24)20(3)4/h8-9,11,14,16H,6-7,10,12H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLIVQBSYVJGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.